molecular formula C15H23FN4O2 B7898726 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898726
M. Wt: 310.37 g/mol
InChI Key: XPJSMXTWFSOAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring a tert-butyl ester group and a 5-fluoro-pyrimidin-2-ylamino substituent. Its molecular formula is C15H22FN5O2, with an approximate molecular weight of 323.38 g/mol (calculated). It is referenced in synthetic chemistry contexts (e.g., ) but lacks direct biological data in the provided evidence.

Properties

IUPAC Name

tert-butyl 2-[[(5-fluoropyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)20-7-5-4-6-12(20)10-19-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJSMXTWFSOAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

  • Formation of 5-Fluoro-pyrimidin-2-ylamine: : This can be achieved by reacting 2-chloro-5-fluoropyrimidine with an appropriate amine source under suitable conditions.

  • Piperidine Derivative Formation: : The piperidine ring is constructed through a suitable cyclization reaction involving the appropriate precursors.

  • Esterification: : The final step involves esterifying the piperidine derivative with tert-butyl carboxylic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atom on the pyrimidinyl ring can be oxidized under specific conditions.

  • Reduction: : The compound can be reduced to remove the fluorine atom or modify the piperidine ring.

  • Substitution: : Various nucleophilic substitution reactions can occur at different positions on the pyrimidinyl ring or the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Fluorinated pyrimidinyl derivatives.

  • Reduction: : Reduced pyrimidinyl or piperidine derivatives.

  • Substitution: : Substituted pyrimidinyl or piperidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Medicine: : It has potential therapeutic applications, particularly in the development of antiviral or anticancer agents.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353979-29-9)
  • Key Difference: Sulfanylmethyl (-S-CH2-) linker instead of aminomethyl (-NH-CH2-).
  • Molecular weight (327.42 g/mol) is higher due to sulfur’s atomic mass (32.07 vs. 14.01 for NH) .
3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1261236-03-6)
  • Key Difference: Chloro substituent (Cl) replaces fluoro (F), and oxymethyl (-O-CH2-) linker replaces aminomethyl.
  • The oxy linker reduces basicity compared to the amino group, affecting solubility (MW: 327.81 g/mol) .

Heterocyclic Core Modifications

3-(5-Methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-14-8)
  • Key Difference : Pyridine replaces pyrimidine; methyl substituent at the 5-position.
  • Impact: Pyridine’s single nitrogen reduces hydrogen-bonding capacity compared to pyrimidine’s two nitrogens.
4-[(5-Fluoro-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1261234-16-5)
  • Key Difference: Pyrimidine attached via a methyl-amino group at the piperidine 4-position instead of the 2-position.
  • Impact : Positional isomerism may alter conformational flexibility and binding pocket compatibility (MW: 310.37 g/mol ) .

Linker and Functional Group Variations

2-[(4-amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1159976-36-9)
  • Key Difference: Aniline (phenylamino) group replaces pyrimidine.
2-{[(2-Amino-acetyl)-cyclopropylamino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353975-39-9)
  • Key Difference: Cyclopropylamino-acetyl group replaces pyrimidinylamino.

Research Implications

  • Electron-Withdrawing Effects : Fluorine and chlorine substituents modulate pyrimidine’s electronic profile, influencing reactivity in nucleophilic aromatic substitution .
  • Linker Groups: Amino (-NH-) linkers enhance hydrogen-bond donor capacity, critical for target engagement, while sulfanyl (-S-) or oxy (-O-) linkers prioritize lipophilicity .
  • Positional Isomerism : Substituent placement on piperidine affects conformational stability; 2-position derivatives may offer better steric accessibility than 3- or 4-position analogs .

Biological Activity

2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1261235-94-2, is a synthetic organic compound with a molecular formula of C15H23FN4O2 and a molecular weight of approximately 310.367 g/mol. This compound features a piperidine ring and a tert-butyl ester group, which contribute to its biological activity, particularly in the context of medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

C15H23FN4O2\text{C}_1\text{5H}_{23}\text{FN}_4\text{O}_2

Research indicates that this compound acts primarily as an inhibitor of protein kinases, which play a crucial role in cellular signaling pathways. The inhibition of these kinases is significant for the development of anticancer therapies, as abnormal kinase activity is often associated with cancer progression . The presence of the fluorine atom in its structure enhances its biological activity and lipophilicity, making it a promising candidate for further pharmacological studies.

Antitumor Properties

Preliminary studies suggest that this compound exhibits anti-tumor activity . Its potential effectiveness against various malignancies stems from its ability to inhibit specific protein kinases involved in tumor growth and survival .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against cancer cell lines. For instance, binding affinity studies utilizing techniques such as surface plasmon resonance have demonstrated significant interactions with targeted kinases, suggesting a robust mechanism of action .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure TypeKey Differences
4-(6-Amino-pyridin-3-yl)-piperazinePiperazine-basedDifferent ring structure
N-[5-(1-propan-2-ylpiperidin)]Pyrimidine-basedAdditional oxygen functionality
N-[5-(1-methylpiperidin)]Piperidine-basedVariations in side chains

The unique combination of the fluorinated pyrimidine moiety with the piperidine structure may enhance selectivity and efficacy compared to these similar compounds.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound. Key parameters include:

ParameterValue
Molecular Weight310.367 g/mol
BioavailabilityTBD
Half-lifeTBD

Studies on related compounds indicate that modifications in structure can lead to variations in bioavailability and half-life, which are critical for therapeutic effectiveness .

Case Studies

Recent research has focused on optimizing derivatives of this compound to enhance potency and pharmacokinetics. For example, modifications leading to increased inhibition of ERK5 kinase have been documented, showcasing the potential for developing more effective anticancer agents based on this scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.